1-Phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound notable for its unique structural features that include a phenyl group, a tetrazole moiety, and a urea linkage. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 304.34 g/mol.
This compound is classified under organic chemistry and specifically falls within the category of urea derivatives. It is synthesized through various chemical reactions involving phenyl and tetrazole components. The tetrazole ring is particularly significant due to its biological activity and ability to interact with various macromolecules .
The synthesis of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves several key steps:
The molecular structure of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea features:
C1=CC=C(C=C1)NC(=O)NCCN2=NN=NN2C3=CC=CC=C3
The structure includes a central urea group connecting two phenyl rings, with one phenyl ring further substituted by a tetrazole group. This arrangement contributes to its distinct chemical properties .
1-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds.
This interaction profile suggests that the compound could modulate enzyme activity and receptor interactions effectively.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 304.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The specific physical properties such as melting point are not widely documented but can be inferred from similar compounds. The solubility in organic solvents indicates potential applications in drug formulation .
The applications of 1-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2